N-(4-{[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Description
N-(4-{[4-(Thiophen-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a heterocyclic compound featuring a piperazine core substituted with a thiophen-2-ylmethyl group. The piperazine ring is connected via a sulfonyl linker to a phenyl moiety, which is further functionalized with an acetamide group. The thiophene moiety introduces aromatic and electronic diversity, which may influence binding affinity and selectivity toward biological targets such as kinases or neurotransmitter receptors.
Properties
Molecular Formula |
C17H21N3O3S2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[4-[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C17H21N3O3S2/c1-14(21)18-15-4-6-17(7-5-15)25(22,23)20-10-8-19(9-11-20)13-16-3-2-12-24-16/h2-7,12H,8-11,13H2,1H3,(H,18,21) |
InChI Key |
AMJCKUSZFZKGEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(THIOPHEN-2-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and elemental sulfur.
Piperazine Derivative Synthesis: The piperazine ring is often synthesized from ethylenediamine and diethylene glycol.
Coupling Reaction: The thiophene derivative is then coupled with the piperazine derivative using a sulfonyl chloride as a linking agent under basic conditions.
Acetylation: The final step involves acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[(THIOPHEN-2-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of N-(4-{[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide exhibit significant anticonvulsant properties. In studies involving animal models, compounds with similar structures have shown effectiveness in reducing seizure frequency and intensity. For instance, studies on related piperazine derivatives have demonstrated their potential as novel antiepileptic drugs (AEDs) through mechanisms that may involve modulation of neurotransmitter systems or ion channel activity .
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| This compound | TBD | TBD |
| Valproic Acid | 485 | 1.6 |
| Phenytoin | 28.10 | 3.6 |
Antibacterial Activity
The antibacterial potential of this compound has also been explored, particularly against Gram-positive and Gram-negative bacteria. Studies have shown that similar sulfonamide-containing compounds exhibit inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with bacterial folate synthesis pathways .
Case Studies
Several studies have documented the synthesis and evaluation of related compounds:
- Kaminski et al. (2015) : This study focused on synthesizing new N-phenylacetamide derivatives and evaluating their anticonvulsant activity in various animal models. The results indicated that structural modifications significantly impacted efficacy .
- Obniska et al. (2013) : This research evaluated the pharmacological profiles of piperazine derivatives, highlighting their potential as effective AEDs based on their ability to modulate central nervous system activity .
- Antibacterial Studies : A comprehensive review highlighted the bioactivity of imidazole derivatives, noting that compounds similar to this compound exhibited promising antibacterial properties through various assays .
Mechanism of Action
The mechanism of action of N-[4-({4-[(THIOPHEN-2-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Piperazine Substituents
Compound 35: N-[4-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl]acetamide
- Structure : Piperazine substituted with a methyl group at the 4-position.
- Activity : Exhibits analgesic activity comparable to paracetamol, likely due to modulation of cyclooxygenase (COX) pathways or central nervous system receptors .
- Key Difference : The smaller methyl group may enhance metabolic stability but reduce steric hindrance compared to the thiophen-2-ylmethyl group in the target compound.
N-{4-[(4-Cycloheptylpiperazin-1-yl)sulfonyl]phenyl}acetamide
- Structure : Piperazine substituted with a bulky cycloheptyl group.
- Implications : The cycloheptyl group may improve lipophilicity and membrane permeability but could reduce binding pocket compatibility in polar targets .
N-(4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide
- Structure : Piperazine substituted with a pyrimidin-2-yl group.
- Activity : Pyrimidine’s aromaticity and hydrogen-bonding capability may enhance kinase inhibition or nucleic acid interactions, though specific data are unavailable .
Target Compound
- Unique Feature : The thiophen-2-ylmethyl group provides a sulfur-containing heterocycle, which may improve electron-rich interactions (e.g., π-stacking) and modulate cytochrome P450 metabolism compared to methyl or pyrimidine substituents.
Variations in Linker and Phenyl Substituents
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structure : Nitro and chloro substituents on the phenyl ring; methylsulfonyl linker.
- Comparison : The target compound’s unsubstituted phenyl ring and sulfonyl-piperazine linker may offer greater synthetic flexibility and reduced steric clash in target binding.
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide
- Structure : Sulfanyl linker instead of sulfonyl; dichlorophenyl substituents.
Biological Activity
N-(4-{[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, pharmacological properties, and various biological activities, supported by data tables and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a complex structure that includes a piperazine ring, a thiophene moiety, and a sulfonamide group. The synthesis typically involves multi-step procedures including:
- Formation of the Piperazine Derivative : This involves the reaction of thiophenes with piperazine.
- Attachment of the Sulfonamide Group : The sulfonyl moiety is introduced through sulfonation reactions.
- Acetylation : The final step involves acetylating the amine group to form the acetamide.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a lead for developing new antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, such as:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 25.72 ± 3.95 |
| HeLa (cervical cancer) | 30.50 ± 5.10 |
| A549 (lung cancer) | 40.00 ± 2.50 |
Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells, making it a candidate for further development in oncology.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which can disrupt metabolic pathways in bacteria and cancer cells.
- Receptor Binding : The piperazine moiety enhances binding affinity to various receptors, potentially modulating signaling pathways involved in cell proliferation and survival.
4. Case Studies
Several studies have highlighted the potential of this compound:
- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced antibacterial activity compared to standard antibiotics .
- Anticancer Research : A study reported in Cancer Letters indicated that the compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent .
- Toxicological Assessment : Toxicological evaluations have shown that while the compound exhibits potent biological activity, it also maintains a favorable safety profile in preliminary animal studies .
5. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Continued exploration into its mechanisms of action and optimization of its pharmacological properties could lead to significant advancements in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
